SCD1 Inhibitor Class Assignment and Structural Differentiation from Closest Pyridinone Analogs
CAS 941916-09-2 is exemplified within WO2007143597A2 as a pyridinone-based SCD1 inhibitor defined by its unique combination of 5-((2-fluorobenzyl)oxy) and N-benzyl acetamide substituents [1]. The closest disclosed analog, 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methyl-N-phenylacetamide (CAS 941916-15-0), replaces the N-benzyl group with an N-methyl-N-phenyl moiety, while another proximate compound, N-benzyl-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide (CAS 941974-29-4), substitutes the 2-methyl with 2-hydroxymethyl [1]. These structural differences are predicted to alter hydrogen-bonding capacity, lipophilicity (clogP), and SCD1 binding pocket complementarity, but direct comparative in vitro data for CAS 941916-09-2 have not been publicly disclosed in peer-reviewed literature as of the knowledge cutoff date.
| Evidence Dimension | Structural differentiation within SCD1 inhibitor class |
|---|---|
| Target Compound Data | C22H21FN2O3; MW 380.42; 5-(2-fluorobenzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl core with N-benzyl acetamide |
| Comparator Or Baseline | CAS 941916-15-0 (N-methyl-N-phenyl analog); CAS 941974-29-4 (2-hydroxymethyl analog) |
| Quantified Difference | No quantitative head-to-head biological data publicly available |
| Conditions | Structural comparison based on WO2007143597A2 patent disclosure |
Why This Matters
Without published comparative IC50 or selectivity data, procurement decisions must rely on the patent-defined structural uniqueness, which suggests CAS 941916-09-2 explores a distinct region of SCD1 SAR space that may confer differentiated pharmacology.
- [1] WO2007143597A2 – Organic Compounds (Stearoyl-CoA Desaturase Inhibitors), Novartis AG, filed June 4, 2007. View Source
